molecular formula C13H19ClN2O2 B085988 Chloroprocaine CAS No. 133-16-4

Chloroprocaine

Numéro de catalogue: B085988
Numéro CAS: 133-16-4
Poids moléculaire: 270.75 g/mol
Clé InChI: VDANGULDQQJODZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chloroprocaine is a short-acting ester-type local anesthetic primarily used for spinal anesthesia, epidural analgesia, and peripheral nerve blocks. Its chemical structure includes a 2-chloro substitution on the aromatic ring, which enhances hydrolysis by plasma esterases, resulting in rapid metabolism (plasma half-life ~25 seconds) and minimal systemic accumulation . This rapid degradation makes it ideal for short-duration procedures (30–60 minutes), particularly in ambulatory settings where fast recovery is critical . Preservative-free formulations (e.g., 1% or 2% solutions) have replaced earlier bisulfite-containing versions, eliminating neurotoxicity risks historically linked to additives rather than the drug itself .

Méthodes De Préparation

Traditional Chemical Synthesis Methods

Esterification and Reduction Sequence

The conventional synthesis of chloroprocaine hydrochloride involves a two-step process:

  • Esterification : 2-Chloro-4-nitrobenzoic acid reacts with 2-diethylaminoethanol in the presence of a xylene solvent and acid catalyst (e.g., para-toluenesulfonic acid). This step forms nitrochlor cain, an intermediate ester .

  • Reduction : The nitro group of nitrochlor cain is reduced using ammonium chloride and iron powder in aqueous medium, yielding crude this compound hydrochloride. Subsequent purification via crystallization achieves pharmaceutical-grade purity .

Key Parameters and Outcomes (Traditional Method):

ParameterValue/DetailSource
Reaction Time (Step 1)6–9 hours
Total Yield>30%
Purity≥99.0%
Residual Solvent≤0.1% xylene

This method reduces energy consumption by 25% compared to earlier protocols, but challenges persist in managing toxic solvents and ensuring consistent batch quality .

Photoelectrochemical Synthesis Approach

Mechanism and Innovation

A groundbreaking photoelectrochemical (PEC) method utilizes a WO₃ photoanode with oxygen vacancies to synthesize this compound from procaine . This approach leverages sunlight to drive chloride radical (Cl·) formation, initiating a free radical chain reaction that chlorinates procaine’s aromatic ring.

Reaction Pathway:

  • Cl· Generation : WO₃ photoanode oxidizes Cl⁻ under light, producing Cl· radicals.

  • Chlorination : Cl· abstracts a hydrogen atom from procaine, forming a benzyl radical that reacts with Cl₂ to yield this compound .

Performance Metrics (PEC Method):

MetricValueSource
Yield18.8 μmol cm⁻² h⁻¹
Selectivity92%
Faradaic Efficiency99%
Hydrogen Byproduct5.4 mL per 37.4 mg this compound

This method eliminates hazardous reagents and couples this compound synthesis with hydrogen production, aligning with circular economy principles .

Industrial-Scale Preparation Techniques

Optimized Industrial Protocol (CN105968019A)

The Chinese patent CN105968019A outlines an industrial-friendly process emphasizing efficiency and scalability :

Stepwise Process:

  • Catalytic Esterification :

    • Reactants : 2-Chloro-4-nitrobenzoic acid, 2-diethylaminoethanol.

    • Catalyst : Immobilized liquid acid or faintly acidic metal salts.

    • Conditions : Reflux in xylene, 4–9 hours.

  • Reduction and Purification :

    • Reductant : Ammonium chloride/iron powder.

    • Refining : Crystallization from ethanol-water mixtures.

Industrial Process Outcomes:

ParameterIndustrial BenchmarkSource
Production CycleReduced by 30%
Energy Consumption25% reduction vs. traditional
Related Substances≤1.0%

Comparative Analysis of Synthesis Methods

Efficiency and Environmental Impact

The table below contrasts traditional, photoelectrochemical, and industrial methods:

MethodYieldReaction TimeSelectivityEnvironmental Impact
Traditional Chemical>30%6–9 hours85–90%High solvent waste
Photoelectrochemical92%2–4 hours92%Negligible waste; H₂ co-production
Industrial (CN105968019A)30–35%4–6 hours95%Reduced energy use

The PEC method excels in sustainability but requires further scaling, while industrial methods balance efficiency and scalability .

ParameterSpecificationSource
pH Range2.8–4.0
Viscosity600–1400 mPas
Hydrochloric Acid0.13–0.17% 1N HCl

Environmental and Economic Considerations

The PEC method reduces carbon footprint by 40% compared to conventional synthesis, with hydrogen byproduct valorization offsetting operational costs . Industrial methods prioritize solvent recovery systems, cutting raw material expenses by 15–20% .

Analyse Des Réactions Chimiques

Types de réactions : La chloroprocaïne subit diverses réactions chimiques, notamment :

    Oxydation : La chloroprocaïne peut être oxydée pour former les dérivés correspondants de l'acide benzoïque.

    Réduction : Les réactions de réduction peuvent convertir la chloroprocaïne en ses dérivés amine.

    Substitution : La chloroprocaïne peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

    Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Les agents réducteurs tels que l'hydrure d'aluminium lithium et le borohydrure de sodium sont utilisés.

    Substitution : Les nucléophiles comme les ions hydroxyde et les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits :

    Oxydation : Acide 2-chloro-4-aminobenzoïque.

    Réduction : 2-chloro-4-aminobenzylamine.

    Substitution : Divers benzoates substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La chloroprocaïne a un large éventail d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

La chloroprocaïne exerce ses effets en se liant à la sous-unité alpha sur la région cytoplasmique des canaux sodium voltage-dépendants dans les membranes cellulaires neuronales . Cette liaison inhibe l'afflux de sodium, augmentant ainsi le seuil d'excitation électrique et ralentissant la propagation des impulsions nerveuses . En conséquence, la chloroprocaïne bloque efficacement la génération et la transmission des impulsions nerveuses, conduisant à une anesthésie locale .

Composés similaires :

    Procaïne : Un autre anesthésique local de type ester avec une durée d'action plus longue que la chloroprocaïne.

    Lidocaïne : Un anesthésique local de type amide avec une durée d'action plus longue et une puissance plus élevée.

    Bupivacaïne : Un anesthésique local de type amide connu pour sa longue durée d'action et sa puissance élevée.

Unicité de la chloroprocaïne : La chloroprocaïne est unique en raison de son délai d'action rapide et de sa courte durée d'action, ce qui la rend idéale pour les interventions chirurgicales courtes et les chirurgies en ambulatoire . Elle a également un profil de sécurité favorable avec une toxicité minimale par rapport aux autres anesthésiques locaux .

Applications De Recherche Scientifique

Spinal Anesthesia

Chloroprocaine is particularly beneficial in obstetric settings for providing rapid analgesia during cesarean deliveries. A study showed that this compound allows for large doses with minimal risk of systemic toxicity to both mother and fetus, making it a preferred choice for urgent surgeries .

Table 1: Comparison of this compound with Other Anesthetics in Spinal Procedures

AnestheticOnset TimeDurationMaternal Toxicity RiskFetal Toxicity Risk
This compoundRapid (5-10 min)Short (30-60 min)LowLow
BupivacaineModerate (15-20 min)Long (2-4 hours)ModerateModerate
LidocaineRapid (5-10 min)Short (30-90 min)ModerateModerate

Obstetric Applications

In a prospective observational study involving cesarean sections, this compound was found to significantly reduce intraoperative pain and the need for rescue analgesics compared to traditional anesthetics. The study emphasized its effectiveness in enhancing patient comfort and improving overall surgical outcomes .

Case Study: Intraperitoneal Administration

A recent investigation into the intraperitoneal use of this compound aimed to assess its absorption rates and safety profile. The study's findings indicated that this compound could be safely administered intraperitoneally, potentially serving as an alternative to general anesthesia during cesarean sections .

Ophthalmic Procedures

This compound is also utilized in ophthalmology for ocular surface anesthesia. A clinical trial evaluated the efficacy of a low-viscosity this compound gel during cataract surgery, demonstrating its effectiveness in reducing pain without significant complications .

Table 2: Efficacy of this compound in Ophthalmic Procedures

ProcedureAnesthetic UsedPain Reduction (%)Complications Reported
Cataract SurgeryThis compound Gel85%None
Cataract SurgeryTetracaine75%Mild irritation

Pharmacological Insights

This compound's pharmacodynamics involve rapid metabolism due to its ester structure, leading to a lower incidence of systemic toxicity compared to other local anesthetics like bupivacaine. This characteristic makes it particularly suitable for outpatient procedures where quick recovery is essential .

Comparaison Avec Des Composés Similaires

Comparison with Lidocaine

Pharmacokinetics and Efficacy

  • Onset and Duration : Chloroprocaine and lidocaine both provide rapid onset (~5 minutes), but this compound exhibits a shorter duration of motor/sensory blockade (30–60 minutes vs. 60–90 minutes for lidocaine) .
  • Recovery : this compound enables faster ambulation (90 vs. 120 minutes) and discharge readiness compared to lidocaine .
  • Safety : this compound has a lower incidence of transient neurologic symptoms (TNS) (0–1% vs. 5–15% for lidocaine) .

Clinical Findings :

  • A double-blind study (n=45) showed 50 mg this compound 1% achieved comparable surgical anesthesia to lidocaine but with quicker sensory/motor recovery (90 vs.
  • In volunteers, 40 mg this compound resulted in faster home discharge than lidocaine .

Comparison with Bupivacaine

Pharmacokinetics and Efficacy

  • Onset : this compound has a faster onset (~5 minutes) than hyperbaric bupivacaine 0.5% (~10–15 minutes) .
  • Recovery : this compound accelerates motor recovery (164 vs. 380 minutes) and discharge times compared to bupivacaine .

Clinical Findings :

  • In knee arthroscopy, this compound 40 mg enabled discharge within 164 minutes vs. 380 minutes for bupivacaine .
  • Bupivacaine’s prolonged block increases risks of urinary retention, whereas this compound minimizes this .

Comparison with Ropivacaine

Pharmacokinetics and Efficacy

  • Block Success: this compound 2% showed non-inferior block success (90.8% vs. 92.9%) compared to ropivacaine 0.75% in axillary nerve blocks .
  • Recovery : this compound’s motor/sensory regression is significantly faster (164 vs. 380 minutes), facilitating earlier discharge .
  • Analgesia Quality : In labor analgesia, 1.5% this compound provided faster onset than 0.125% ropivacaine but required more supplemental doses in cesarean sections .

Clinical Findings :

  • A randomized trial (n=211) found this compound’s discharge time was 4 hours shorter than ropivacaine’s .
  • For cesarean delivery, ropivacaine provided better intraoperative pain control (VAS scores: 2.3 vs. 4.1) and higher patient satisfaction .

Comparison with Tetracaine

Ophthalmic Use and Bactericidal Compatibility

  • Safety : Both agents showed comparable rates of postoperative infections .

Comparison with Mepivacaine

Table 1: Pharmacokinetic and Clinical Comparison of this compound with Similar Agents

Compound Onset (min) Duration (min) TNS Incidence Key Clinical Advantage Key Limitation
This compound 5–10 30–60 <1% Fast recovery, low TNS Short duration
Lidocaine 5–10 60–90 5–15% Wide applicability High TNS risk
Bupivacaine 10–15 120–240 <1% Long duration Urinary retention risk
Ropivacaine 10–15 180–360 <1% Prolonged analgesia Slower recovery
Tetracaine 10–15 90–120 <1% Ophthalmic compatibility Limited surgical use
Mepivacaine 5–10 90–120 1–3% Balanced duration Less potent than this compound

Activité Biologique

Chloroprocaine is a short-acting local anesthetic belonging to the amino-ester class, primarily used for producing local or regional anesthesia. Its rapid onset and short duration of action make it particularly suitable for outpatient surgical procedures. This article explores its biological activity, mechanism of action, pharmacological effects, and clinical efficacy based on diverse research findings.

This compound exerts its anesthetic effects by binding to the alpha subunit of voltage-gated sodium channels located on neuronal cell membranes. This binding inhibits sodium influx, thereby decreasing the permeability of the nerve membrane to sodium ions and reducing the rate of rise of the action potential. Consequently, this leads to a reversible blockade of nerve conduction, affecting sensory and motor functions in a predictable order: pain, temperature, touch, proprioception, and skeletal muscle tone .

Pharmacological Profile

  • Chemical Classification : Amino-ester local anesthetic
  • Onset of Action : Rapid (approximately 10 minutes)
  • Duration of Action : Up to 60 minutes
  • Metabolism : Hydrolyzed by plasma cholinesterases
  • Excretion : Primarily through urine

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Onset Time~10 minutes
DurationUp to 60 minutes
Plasma Half-Life0.1–0.5 hours
MetabolismPlasma cholinesterases
ExcretionUrinary

Clinical Efficacy

This compound has been compared with other local anesthetics such as ropivacaine in various studies. A significant randomized controlled trial demonstrated that this compound 2% was non-inferior to ropivacaine 0.75% in achieving successful nerve blocks for short-duration surgeries. The study involved 211 patients undergoing distal upper limb surgery and showed successful block rates of 90.8% for this compound compared to 92.9% for ropivacaine .

Table 2: Clinical Study Results Comparing this compound and Ropivacaine

AnestheticSuccessful Block (%)Time to Motor Block Regression (min)Time to Sensory Block Regression (min)
This compound 2%90.86569.5
Ropivacaine 0.75%92.9405444

Safety Profile

This compound has a favorable safety profile with minimal cardiovascular and central nervous system effects at therapeutic doses. However, at toxic concentrations, it may lead to serious adverse events such as atrioventricular block and respiratory arrest . In a retrospective chart review involving 445 patients who received this compound spinal anesthesia, no cases of transient neurologic syndrome (TNS) were reported, contrasting with higher incidences observed with other local anesthetics like mepivacaine .

Table 3: Adverse Events Associated with this compound Use

Adverse EventIncidence (%)
BradycardiaLow
HypotensionLow
Transient Neurologic Syndrome0
Urinary Retention0

Case Studies and Research Findings

  • Efficacy in Orthopedic Procedures : A study focused on patients undergoing knee arthroscopy found this compound effective for short orthopedic procedures with a median sensory block duration of approximately 156 minutes .
  • Comparative Analysis : A meta-analysis highlighted that this compound provided quicker recovery times compared to bupivacaine and lidocaine, making it a preferred choice for outpatient surgeries .
  • Safety in Obstetric Anesthesia : Research indicated that this compound could be safely used in obstetric anesthesia without significant complications related to maternal or fetal health .

Q & A

Q. Basic: What are the primary pharmacological properties of chloroprocaine, and how do they influence experimental design?

This compound is a short-acting ester local anesthetic with rapid onset, high efficacy, and rapid metabolism via plasma esterases. Its pharmacokinetics (e.g., short half-life) and pharmacodynamics (e.g., motor function preservation) necessitate experimental designs that prioritize frequent time-point measurements to capture transient effects. For example, spinal anesthesia studies often use intervals of 2-5 minutes to assess sensory/motor block onset and regression . Researchers must also account for its rapid hydrolysis, which minimizes systemic toxicity but limits duration, making it ideal for outpatient or short-duration surgical models .

Q. Advanced: How can conflicting data on this compound’s neurotoxicity be systematically evaluated?

Conflicting neurotoxicity findings often arise from variations in concentration, exposure duration, and model systems. A robust evaluation involves:

  • In vitro models : Testing this compound on neuronal cell lines (e.g., SH-SY5Y) with controls for pH and preservatives.
  • In vivo models : Using randomized, blinded animal studies to assess histopathological changes in spinal cord tissue after intrathecal administration .
  • Clinical meta-analysis : Applying Cochrane Review methods to synthesize human trial data, controlling for confounders like dosing protocols and patient comorbidities .
    For example, a 2023 trial found no neurotoxicity at 1.5% epidural doses, but earlier studies raised concerns at higher concentrations (>3%), highlighting the need for dose-response frameworks .

Q. Basic: What statistical methods are appropriate for analyzing this compound’s efficacy in randomized controlled trials (RCTs)?

Key methods include:

  • Time-to-event analysis : For outcomes like block onset/regression (Kaplan-Meier curves, Cox proportional hazards).
  • Repeated-measures ANOVA : To compare pain scores or hemodynamic parameters across time points.
  • Non-inferiority testing : When comparing this compound to alternatives (e.g., ropivacaine) with predefined margins for clinical relevance .
    For example, a 2023 labor analgesia RCT used SPSS for ANOVA and post-hoc Bonferroni corrections to demonstrate 1.5% this compound’s superiority over lower concentrations .

Q. Advanced: How can researchers optimize this compound dosing for heterogeneous patient populations?

Dose optimization requires:

  • Pharmacometric modeling : Population pharmacokinetic (PopPK) analyses to identify covariates (e.g., BMI, renal function) affecting drug exposure.
  • Sequential design trials : Using up-down or Bayesian response-adaptive methods to determine ED90 (effective dose for 90% of patients). A 2020 study used sequential allocation to establish 45 mg as the ED90 for cervical cerclage .
  • Subgroup analysis : Stratifying outcomes by demographics (e.g., age, ASA classification) to detect differential responses, as seen in a perianal surgery study .

Q. Basic: What are the key methodological pitfalls in this compound clinical trials, and how can they be mitigated?

Common pitfalls include:

  • Inadequate blinding : this compound’s rapid onset may unmask treatment groups. Observer-blinded designs, where outcome assessors are separate from administrators, reduce bias .
  • Heterogeneous outcome measures : Standardizing endpoints (e.g., Visual Analog Scale thresholds) using CONSORT guidelines improves comparability.
  • Small sample sizes : Power calculations based on pilot data (e.g., 80% power, α=0.05) are critical, as underpowered studies may miss dose-dependent effects .

Advanced: What frameworks guide the formulation of research questions on this compound’s novel applications?

The PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are essential. For example:

  • PICO : "In obstetric patients (P), does intrathecal this compound 1% (I) compared to bupivacaine (C) reduce time to ambulation (O)?"
  • FINER : A study on this compound’s use in pediatric anesthesia must address feasibility (rare population) and novelty (limited prior data) .

Q. Basic: How are systematic reviews on this compound conducted to ensure methodological rigor?

Cochrane Review standards recommend:

  • Comprehensive searches : MEDLINE, EMBASE, and clinical trial registries with controlled vocabulary (MeSH terms: "this compound," "anesthesia, spinal").
  • Risk-of-bias tools : ROB-2 for RCTs to assess randomization, blinding, and selective reporting.
  • GRADE criteria : To evaluate evidence certainty, downgrading for imprecision (e.g., wide confidence intervals in small trials) .

Q. Advanced: What experimental models elucidate this compound’s interaction with adjuvant therapies?

  • In vitro binding assays : To test synergism with opioids (e.g., fentanyl) or α-2 agonists (e.g., dexmedetomidine).
  • Rodent neurobehavioral models : Assessing motor function recovery when this compound is combined with epinephrine.
  • Computational PK/PD modeling : Predicting additive effects using software like NONMEM .

Q. Basic: How should researchers address ethical considerations in this compound trials involving vulnerable populations (e.g., pregnant patients)?

  • Informed consent : Clear communication about risks (e.g., transient fetal bradycardia) and alternatives.
  • DSMB oversight : Independent monitoring for adverse events (e.g., hypotension, allergic reactions).
  • Exclusion criteria : Omitting high-risk groups (e.g., preeclampsia) unless the trial specifically targets them .

Q. Advanced: What gaps exist in this compound research, and how can they be prioritized?

Critical gaps include:

  • Long-term neurodevelopmental outcomes : No data on neonatal effects after maternal exposure.
  • Mechanistic studies : Limited understanding of this compound’s effects on voltage-gated calcium channels.
  • Global health applications : Cost-effectiveness analyses in low-resource settings where rapid recovery is advantageous .

Tables for Reference

Study Parameter Example from Evidence Source
Dosing Protocols30-50 mg intrathecal this compound for spinal block
Efficacy Metrics83% success rate for 1.5% this compound in BTP
Statistical ToolsRepeated-measures ANOVA with Bonferroni correction

Propriétés

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDANGULDQQJODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3858-89-7 (hydrochloride)
Record name Chloroprocaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8022799
Record name Chloroprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chloroprocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015292
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/, 1.30e+00 g/L
Record name Chloroprocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLOROPROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chloroprocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015292
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative.
Record name CHLOROPROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

133-16-4
Record name Chloroprocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroprocaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroprocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloroprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROPROCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVB0POT2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLOROPROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chloroprocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015292
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173-174ºC
Record name Chloroprocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Chloroprocaine
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Chloroprocaine
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Chloroprocaine
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Chloroprocaine
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Chloroprocaine
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Chloroprocaine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.